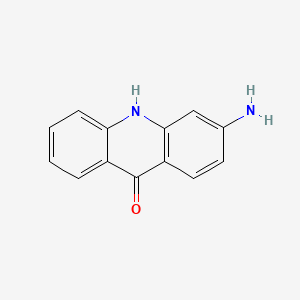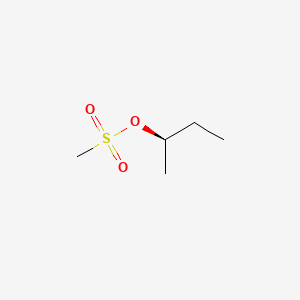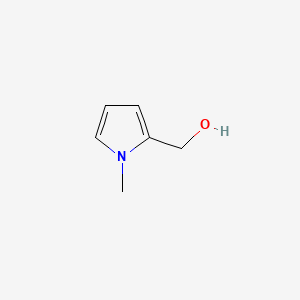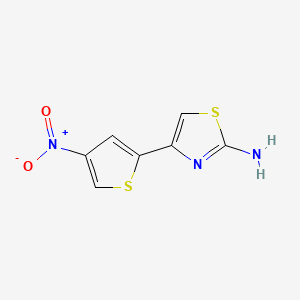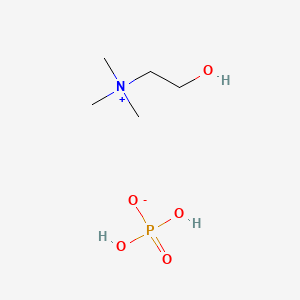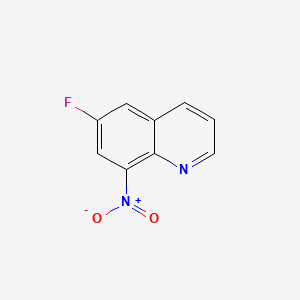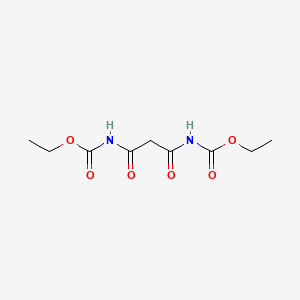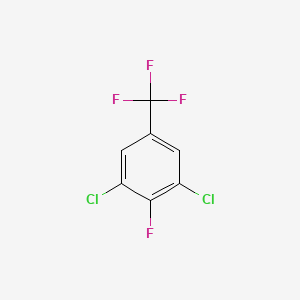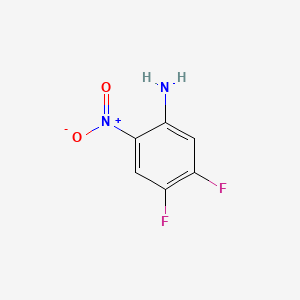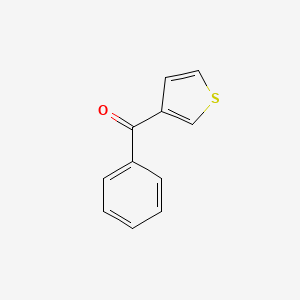
3-Benzoylthiophene
Overview
Description
3-Benzoylthiophene is an organic compound that belongs to the class of benzoyl-substituted thiophenes. It is characterized by a benzoyl group attached to the third position of a thiophene ring. Thiophenes are sulfur-containing heterocycles known for their aromatic properties. The presence of the benzoyl group significantly influences the chemical reactivity and properties of the compound.
Mechanism of Action
Target of Action
3-Benzoylthiophene has been reported to act as an allosteric enhancer at the A1 adenosine receptor (A1AR) . The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiac rhythm, and renal function .
Mode of Action
The mode of action of this compound involves its interaction with the A1AR. It acts as an allosteric enhancer, modulating the activity of the orthosteric agonist . This interaction is consistent with a ternary complex model involving recognition of a single extracellular allosteric site . When allowed access to the intracellular milieu, this compound has a secondary action as a direct G protein inhibitor .
Biochemical Pathways
The A1AR is primarily inhibitory in the regulation of adenylyl cyclase activity, reducing cyclic AMP levels . The interaction of this compound with the A1AR can therefore modulate these biochemical pathways. Moreover, this compound can signal as an allosteric agonist in its own right but shows bias toward certain pathways relative to the orthosteric agonist .
Pharmacokinetics
Its ability to interact with both extracellular and intracellular sites on the a1ar suggests it may have good cell permeability .
Result of Action
The result of this compound’s action is the modulation of A1AR activity, which can have various downstream effects depending on the physiological context. For example, it can enhance the response of the A1AR to its orthosteric agonist . It can also inhibit G protein activity when it has access to the intracellular environment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photochemical reactivity has been studied upon irradiation in the presence of isobutylene . The resulting products are thermally unstable, suggesting that temperature could influence its stability and efficacy
Biochemical Analysis
Biochemical Properties
3-Benzoylthiophene plays a significant role in biochemical reactions, particularly as an allosteric enhancer of the adenosine A1 receptor. It interacts with enzymes and proteins involved in cellular signaling pathways. For instance, this compound has been shown to modulate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese hamster ovary cells . This interaction suggests that this compound can influence signal transduction pathways, potentially affecting various cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to act as an allosteric enhancer of the adenosine A1 receptor, which plays a crucial role in regulating cellular metabolism and gene expression . By modulating the activity of this receptor, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. Additionally, it has been observed to affect the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an allosteric modulator of the adenosine A1 receptor, enhancing the receptor’s response to its natural ligand . This modulation involves changes in the receptor’s conformation, leading to altered signaling pathways. Furthermore, this compound has been shown to inhibit or activate specific enzymes, thereby influencing cellular processes such as gene expression and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in modulating receptor activity and influencing cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance receptor activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It has been shown to influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolic intermediates, impacting cellular energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s presence in these compartments allows it to interact with key biomolecules, influencing cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoylthiophene can be synthesized through various methods, including Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves optimized Friedel-Crafts acylation processes to ensure high yields and purity. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Addition: The carbonyl group in the benzoyl moiety can participate in nucleophilic addition reactions, forming various derivatives.
Photochemical Reactions: this compound exhibits photochemical reactivity, undergoing photocycloaddition reactions under UV irradiation.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are employed.
Photochemical Reactions: UV light and suitable sensitizers are used to facilitate the reactions.
Major Products Formed:
Electrophilic Substitution: Halogenated and nitrated derivatives of this compound.
Nucleophilic Addition: Various alcohols, ethers, and other derivatives.
Photochemical Reactions: Oxetanes and other cycloaddition products.
Scientific Research Applications
3-Benzoylthiophene finds applications in various scientific research fields:
Comparison with Similar Compounds
2-Benzoylthiophene: Similar structure but with the benzoyl group at the second position.
Benzothiophene: Lacks the benzoyl group but shares the thiophene ring structure.
Uniqueness: 3-Benzoylthiophene is unique due to the specific positioning of the benzoyl group, which influences its reactivity and properties differently compared to its isomers and other thiophene derivatives .
Properties
IUPAC Name |
phenyl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJGEQZTCYQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289991 | |
| Record name | 3-BENZOYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6453-99-2 | |
| Record name | Phenyl-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6453-99-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BENZOYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)
